N-(4-bromophenyl)-2-iodoacetamide
Overview
Description
N-(4-bromophenyl)-2-iodoacetamide is a chemical compound that is widely used in scientific research. It is a derivative of iodoacetamide, which is commonly used in protein chemistry to modify cysteine residues. N-(4-bromophenyl)-2-iodoacetamide is an important tool for studying protein structure and function, and has a wide range of applications in biochemistry and biophysics.
Mechanism Of Action
N-(4-bromophenyl)-2-iodoacetamide modifies cysteine residues in proteins by reacting with the thiol group of the cysteine residue. This reaction results in the formation of a covalent bond between the compound and the protein, which can alter the protein's structure and function.
Biochemical And Physiological Effects
N-(4-bromophenyl)-2-iodoacetamide can have a range of biochemical and physiological effects, depending on the protein that it is modifying. In general, the modification of cysteine residues can alter protein activity, stability, and interactions with other proteins. This can have downstream effects on cellular processes and pathways.
Advantages And Limitations For Lab Experiments
One advantage of using N-(4-bromophenyl)-2-iodoacetamide in lab experiments is its specificity for cysteine residues. This allows researchers to selectively modify specific cysteine residues in a protein of interest. However, one limitation is that the modification can be irreversible, which can make it difficult to study the effects of the modification over time.
Future Directions
There are several potential future directions for research involving N-(4-bromophenyl)-2-iodoacetamide. One area of interest is in developing new methods for labeling cysteine residues in proteins, which could improve the specificity and efficiency of the labeling process. Another area of interest is in studying the downstream effects of cysteine modification on cellular processes and pathways, which could lead to new insights into disease mechanisms and potential therapeutic targets.
Synthesis Methods
N-(4-bromophenyl)-2-iodoacetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-bromophenylamine with iodoacetic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified by column chromatography.
Scientific Research Applications
N-(4-bromophenyl)-2-iodoacetamide is primarily used in scientific research to modify cysteine residues in proteins. This modification can be used to study protein structure and function, as well as to investigate protein-protein interactions. N-(4-bromophenyl)-2-iodoacetamide is also used in mass spectrometry-based proteomics, where it is used to label cysteine residues for identification and quantification.
properties
IUPAC Name |
N-(4-bromophenyl)-2-iodoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEZEXWEHMUXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170127 | |
Record name | Acetanilide, 4'-bromo-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-iodoacetamide | |
CAS RN |
17641-04-2 | |
Record name | N-(4-Bromophenyl)-2-iodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Bromo-2-iodoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetanilide, 4'-bromo-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-BROMOPHENYL)-2-IODOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHR8V58CAZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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